4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
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Overview
Description
Scientific Research Applications
Regioselectivity in Synthesis : In the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, a series involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride, high regioselectivity was observed under certain conditions, highlighting the compound's potential in precise synthetic applications (Martins et al., 2012).
Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, closely related to the tert-butyl group, are highly versatile for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of enantioenriched amines, important in pharmaceutical development (Ellman et al., 2002).
Crystal Structure Analysis : Studies on compounds like N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine reveal insights into their crystal structures, providing valuable information for materials science and molecular engineering (Ostercamp et al., 1993).
Cycloaddition Reactions : Research on 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and its reactions demonstrates the compound's utility in organic synthesis, particularly in creating complex molecular structures (Kozmin et al., 2003).
Antitumor Activity : Certain derivatives, like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have shown promising antitumor activity in preliminary biological tests, suggesting potential pharmaceutical applications (叶姣 et al., 2015).
Fluorinated Compound Synthesis : The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones led to the formation of fluorinated aminoketenimines and trifluoromethylated furan derivatives, highlighting the compound's role in synthesizing fluorinated organic compounds (Mosslemin et al., 2004).
properties
IUPAC Name |
4-tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N.ClH/c1-10(2,3)9-5-4-7-11(16,8-6-9)12(13,14)15;/h9H,4-8,16H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFKJHILDHAGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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